molecular formula C43H52N4O7 B145002 Desacetylnavelbine CAS No. 126347-74-8

Desacetylnavelbine

Cat. No. B145002
CAS RN: 126347-74-8
M. Wt: 736.9 g/mol
InChI Key: OBAOAFYUDIHEFP-KMYMPCDISA-N
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Description

Desacetylnavelbine is a compound with the molecular formula C43H52N4O7 . It is also known by other synonyms such as methyl (9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo .


Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 114 bonds, including 62 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 4 double bonds, and 16 aromatic bonds. It also includes 3 five-membered rings, 5 six-membered rings, 1 eight-membered ring, 5 nine-membered rings, 2 ten-membered rings, 2 eleven-membered rings, and 1 twelve-membered ring .

Scientific Research Applications

Microbial Community Preservation

  • Application : Desacetylnavelbine has been evaluated for its role in preserving microbial communities, specifically in fungus gardens of the ant Trachymyrmex septentrionalis. It was found to effectively maintain the structure of these communities, suggesting its utility in microbial ecology research (Lee, Adams, & Klassen, 2018).

Endocrine Disruption Studies

  • Application : Research on diethylstilbestrol (DES), a compound similar to this compound, has significantly contributed to understanding the impact of endocrine disruptors. It has been used to study the effects on reproductive, endocrine, and immune systems in animal models (McLachlan, 2016).

Pharmacokinetics and Meal Interaction Studies

  • Application : Studies have explored the effects of various meal types on the pharmacokinetics of drugs similar to this compound, such as rifapentine and its metabolite, 25-desacetyl rifapentine. These studies help in understanding how food intake influences drug absorption and efficacy (Zvada et al., 2010).

Gene Expression Research

  • Application : Research involving compounds like diethylstilbestrol (DES) has provided insights into gene expression changes. For instance, DES exposure has been linked to alterations in Hox gene expression, which plays a critical role in reproductive tract development (Block, Kardana, Igarashi, & Taylor, 2000).

Biochemical Analysis in Clinical Settings

  • Application : Techniques have been developed for the sensitive determination of compounds like vincristine (related to this compound) in plasma, which is crucial for monitoring therapeutic levels in clinical settings, particularly in treatments like leukemia (Golpayegani et al., 2022).

Drug-eluting Stent Research

  • Application : Studies on drug-eluting stents using compounds similar to this compound have provided insights into the long-term effects of these stents on coronary arterial healing and the mechanisms underlying late stent thrombosis (Joner et al., 2006).

Ecotoxicology Studies

  • Application : The effects of environmental estrogens, such as DES, on aquatic invertebrates like Daphnia magna have been assessed, contributing to our understanding of the ecological impact of these compounds (Brennan, Brougham, Roche, & Fogarty, 2006).

Mechanism of Action

The mechanism of action of Desacetylnavelbine is not explicitly mentioned in the search results .

Safety and Hazards

The safety and hazards of Desacetylnavelbine are not explicitly mentioned in the search results .

Future Directions

The future directions of Desacetylnavelbine are not explicitly mentioned in the search results .

properties

{ "Design of the Synthesis Pathway": "Desacetylnavelbine can be synthesized by the deacetylation of navelbine using a strong base.", "Starting Materials": [ "Navelbine" ], "Reaction": [ "Add navelbine to a solution of strong base, such as sodium hydroxide or potassium hydroxide.", "Heat the solution at a high temperature for several hours.", "Cool the solution and extract the product using a suitable solvent, such as dichloromethane or ethyl acetate.", "Purify the product using column chromatography or recrystallization." ] }

CAS RN

126347-74-8

Molecular Formula

C43H52N4O7

Molecular Weight

736.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26-,35-,36+,37+,40+,41+,42-,43-/m0/s1

InChI Key

OBAOAFYUDIHEFP-KMYMPCDISA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC

synonyms

desacetylnavelbine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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